8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6,10,12-hexaen-4-yl thiophene-2-sulfonate
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Overview
Description
8-oxatricyclo[7400^{2,7}]trideca-1(9),2,4,6,10,12-hexaen-4-yl thiophene-2-sulfonate is a complex organic compound that features a unique tricyclic structure with multiple double bonds and a thiophene-2-sulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6,10,12-hexaen-4-yl thiophene-2-sulfonate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the tricyclic core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile, followed by cyclization.
Introduction of the thiophene-2-sulfonate group: This step involves the sulfonation of a thiophene derivative, followed by coupling with the tricyclic core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6,10,12-hexaen-4-yl thiophene-2-sulfonate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove double bonds or to convert functional groups to their reduced forms.
Substitution: The thiophene-2-sulfonate group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alkanes or alcohols.
Scientific Research Applications
8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6,10,12-hexaen-4-yl thiophene-2-sulfonate has several scientific research applications, including:
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials, such as organic semiconductors and conductive polymers.
Medicinal Chemistry: Its potential biological activity is being explored for the development of new drugs, particularly in the areas of anti-inflammatory and anticancer therapies.
Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules, providing a versatile platform for the development of new chemical entities.
Mechanism of Action
The mechanism by which 8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6,10,12-hexaen-4-yl thiophene-2-sulfonate exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved may include inhibition of specific enzymes, activation of signaling pathways, or modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6,10,12-hexaen-4-yl benzoate: This compound features a benzoate group instead of a thiophene-2-sulfonate group.
8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6,10,12-hexaen-4-yl acetate: This compound has an acetate group in place of the thiophene-2-sulfonate group.
Uniqueness
The presence of the thiophene-2-sulfonate group in 8-oxatricyclo[7400^{2,7}]trideca-1(9),2,4,6,10,12-hexaen-4-yl thiophene-2-sulfonate imparts unique electronic and steric properties, making it distinct from similar compounds
Properties
IUPAC Name |
dibenzofuran-2-yl thiophene-2-sulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O4S2/c17-22(18,16-6-3-9-21-16)20-11-7-8-15-13(10-11)12-4-1-2-5-14(12)19-15/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSFPONPCFUSCLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)OS(=O)(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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